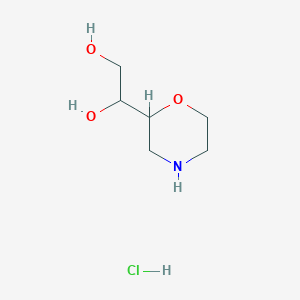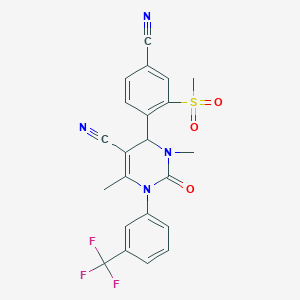
7-Ethylmethylamino Sancycline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethylmethylamino Sancycline is a semi-synthetic tetracycline derivative. It is known for its structural modifications that enhance its pharmacological properties. The compound is characterized by the presence of an ethylmethylamino group at the 7th position of the sancycline molecule. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 7-Ethylmethylamino Sancycline involves several steps. One common method includes the hydrogenation of sancycline in the presence of a catalyst. The reaction is typically carried out in a mixed solvent of alcohol and acid under a hydrogen atmosphere. The alcohol used can range from C1 to C6, and the acids commonly employed include sulfuric acid, hydrobromic acid, methanesulfonic acid, p-toluenesulfonic acid, perchloric acid, and phosphoric acid . This method is advantageous due to its high yield, minimal by-products, and suitability for industrial production.
Analyse Des Réactions Chimiques
7-Ethylmethylamino Sancycline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using hydrogenation techniques, often in the presence of palladium catalysts.
Substitution: The ethylmethylamino group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen, palladium catalysts, and various acids and bases. .
Applications De Recherche Scientifique
7-Ethylmethylamino Sancycline has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in the study of tetracycline derivatives and their chemical properties.
Biology: The compound is employed in research related to protein synthesis inhibition and ribosomal function.
Medicine: It has potential therapeutic applications due to its antibacterial properties, particularly against tetracycline-resistant strains.
Industry: The compound is used in the development of new antibiotics and other pharmaceutical agents
Mécanisme D'action
Like other tetracyclines, 7-Ethylmethylamino Sancycline exerts its effects by binding to the 30S ribosomal subunit. This binding inhibits protein synthesis by blocking the entry of aminoacyl-tRNA into the ribosome’s A site. The inhibition of protein synthesis ultimately leads to the bacteriostatic effect of the compound .
Comparaison Avec Des Composés Similaires
7-Ethylmethylamino Sancycline is unique due to its specific structural modification at the 7th position. Similar compounds include:
Sancycline: The parent compound without the ethylmethylamino modification.
Minocycline: Another tetracycline derivative with different modifications.
7-Iodosancycline: A derivative with an iodine atom at the 7th position.
Epi-Sancycline: A stereoisomer of sancycline with different spatial arrangement of atoms
Propriétés
Formule moléculaire |
C24H29N3O7 |
|---|---|
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
4-(dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C24H29N3O7/c1-5-27(4)13-6-7-14(28)16-11(13)8-10-9-12-18(26(2)3)20(30)17(23(25)33)22(32)24(12,34)21(31)15(10)19(16)29/h6-7,10,12,18,28-29,32,34H,5,8-9H2,1-4H3,(H2,25,33) |
Clé InChI |
OHWRVEPIOJPBBO-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C1=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


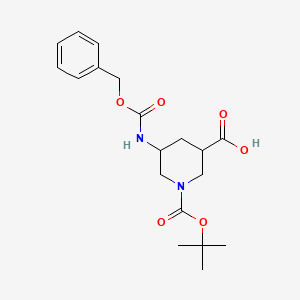
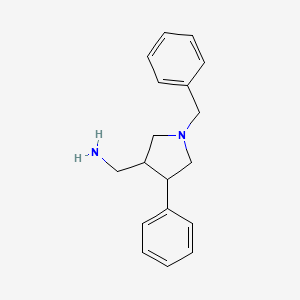
![rac-methyl({[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride, cis](/img/structure/B12309376.png)
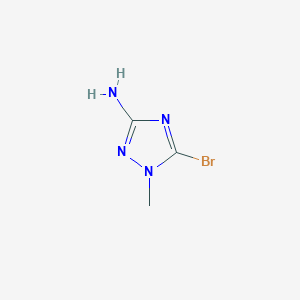
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12309380.png)

![rac-tert-butyl N-{[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl}carbamate](/img/structure/B12309393.png)
![rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride, cis](/img/structure/B12309394.png)
![2-Methoxyethyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B12309397.png)
![3-(2-Bromophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12309407.png)
![N-[dimethylamino-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilyl]-N-methylmethanamine](/img/structure/B12309413.png)
![3-(Piperidin-3-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12309419.png)
